molecular formula C9H19BrO B8538648 7-Bromo-2,2-dimethylheptan-1-ol

7-Bromo-2,2-dimethylheptan-1-ol

Cat. No. B8538648
M. Wt: 223.15 g/mol
InChI Key: GMGCSMJJDGLEOV-UHFFFAOYSA-N
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Patent
US08497301B2

Procedure details

Under Ar atmosphere, to a stirred suspension solution of LiBH4 (5.55 g, 95%, 0.24 mol) in dichloromethane (80 mL) was added dropwise methanol (9.8 mL, 0.24 mol), keeping a gentle reflux while hydrogen gas was formed. The mixture was stirred for 30 min at 45° C. To this solution was added dropwise a solution of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (43 g, 0.15 mol) in dichloromethane (120 mL) at such a rate as to maintain a gentle reflux. The reaction mixture was heated at reflux for 20 h, cooled to room temperature and carefully hydrolyzed with 6 N hydrochloric acid (30 mL) and saturated ammonium chloride solution (360 mL). The aqueous layer was extracted with dichloromethane (3×50 mL). The combined organic layers were washed with water (2 □100 mL) and dried over anhydrous MgSO4. The reaction mixture was evaporated to yield crude 7-bromo-2,2-dimethylheptan-1-ol (36.2 g, 88%) as a colorless, viscous oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 3.41 (t, 2H, J=6.9 Hz), 3.30 (br. s, 2H), 1.90-1.84 (m, 3H), 1.42-1.22 (m, 6), 0.86 (s, 6H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 71.9, 38.6, 35.1, 34.1, 32.9, 29.2, 24.0, 23.2. HRMS (LSIMS, nba): Calcd. for C9H18Br (MH+−H2O): 205.0592. found: 205.0563.
Name
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].CO.[H][H].C([O:9][C:10](=O)[C:11]([CH3:19])([CH3:18])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][Br:17])C.Cl.[Cl-].[NH4+]>ClCCl>[Br:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]([CH3:19])([CH3:18])[CH2:10][OH:9] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
9.8 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
C(C)OC(C(CCCCCBr)(C)C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
360 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2 □100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCCCC(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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